Fmoc-D-Tyr(Clt)-OH

CAS No.: 1272755-49-3

Cat. No.: VC2919079

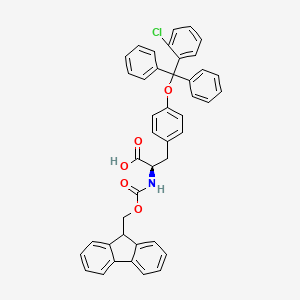

Molecular Formula: C43H34ClNO5

Molecular Weight: 680.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1272755-49-3 |

|---|---|

| Molecular Formula | C43H34ClNO5 |

| Molecular Weight | 680.2 g/mol |

| IUPAC Name | (2R)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m1/s1 |

| Standard InChI Key | XYAWVRLFZHVTNW-RRHRGVEJSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Properties

Fmoc-D-Tyr(Clt)-OH presents an interesting case in chemical identification as there appears to be some variation in recorded CAS numbers. While one source identifies it as CAS No. 1272755-49-3, another lists it as 350241-80-4 . This discrepancy highlights the importance of using multiple identifiers when working with specialized chemical compounds.

Structural Features

The structure of Fmoc-D-Tyr(Clt)-OH contains several key components:

-

The D-tyrosine amino acid core, which is the enantiomer of L-tyrosine

-

The Fmoc protecting group on the α-amino function, which contains a fluorene ring system

-

The chlorotrityl (Clt) protecting group on the phenolic hydroxyl of tyrosine, which includes a 2-chlorophenyl group and two phenyl groups attached to a central carbon

-

A free carboxylic acid group that allows for coupling reactions during peptide synthesis

The chemical name according to IUPAC nomenclature is (2R)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of Fmoc-D-Tyr(Clt)-OH

The high XLogP3-AA value of 9.9 indicates that Fmoc-D-Tyr(Clt)-OH is highly lipophilic, which influences its solubility characteristics. The compound is typically soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF), dichloromethane (DCM), and N-methylpyrrolidone (NMP).

Synthesis and Production

Synthesis Process

The synthesis of Fmoc-D-Tyr(Clt)-OH typically involves two main reaction steps:

-

Protection of the amino group with the Fmoc group: This step involves the reaction of D-tyrosine with 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions to introduce the Fmoc protecting group.

-

Introduction of the chlorotrityl group: The second step involves selective protection of the hydroxyl group by reaction with 2-chlorotrityl chloride to create the chlorotrityl ether.

This two-step process ensures that the compound is stable and appropriately reactive during peptide synthesis. The synthesis requires careful control of reaction conditions to maintain the stereochemical integrity of the D-tyrosine and to achieve high yields of the desired product.

Quality Control in Production

During commercial production, Fmoc-D-Tyr(Clt)-OH undergoes rigorous quality control testing to ensure high purity and consistent performance in peptide synthesis applications. Quality specifications typically include:

-

Total purity (HPLC): >98.5%

-

Chiral purity (HPLC): >99.8%

-

Water content (Karl Fischer titration): <1.5%

-

Residual solvents (GC): <7.0%

These specifications ensure that the compound meets the high standards required for research and industrial peptide synthesis applications.

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

Fmoc-D-Tyr(Clt)-OH serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc/tBu strategy. In this methodology:

-

The Fmoc group protects the α-amino function and can be selectively removed using mild basic conditions (typically piperidine in DMF).

-

The chlorotrityl (Clt) group protects the hydroxyl side chain of tyrosine during the synthesis process, preventing unwanted side reactions.

-

The free carboxylic acid allows for coupling to the amino group of the growing peptide chain.

The incorporation of D-tyrosine rather than the naturally occurring L-tyrosine enantiomer is particularly valuable when specific stereochemical configurations are required in the final peptide. D-amino acids can impart increased stability against proteolytic degradation and can induce specific conformational changes in peptide structures.

Advantages in Peptide Design

The use of Fmoc-D-Tyr(Clt)-OH offers several advantages in peptide design and synthesis:

-

Enhanced stability of the final peptides against enzymatic degradation when incorporating D-amino acids

-

Precise control over the structure and function of synthesized peptides

-

Ability to create peptides with unique conformational properties

-

Potential for creating peptidomimetics with improved pharmacological properties

These advantages make Fmoc-D-Tyr(Clt)-OH particularly valuable in the development of peptide-based therapeutics and in fundamental research on protein structure and function.

Chemical Reactions and Stability

Key Reactions in Peptide Synthesis

During peptide synthesis, Fmoc-D-Tyr(Clt)-OH participates in several critical chemical reactions:

-

Deprotection of the Fmoc group: The Fmoc group is removed using 20-50% piperidine in DMF, releasing the free amino group for subsequent coupling reactions.

-

Coupling reaction: The carboxylic acid group reacts with activating agents (such as HBTU, HATU, or DIC/HOBt) to form an activated ester, which then reacts with the free amino group of the growing peptide chain.

-

Selective removal of the chlorotrityl group: Under mild acidic conditions, the chlorotrityl group can be selectively removed, allowing for further derivatization of the tyrosine side chain.

The efficiency and selectivity of these reactions are influenced by factors such as temperature, pH, and the concentration of reagents used during synthesis.

Stability Considerations

Fmoc-D-Tyr(Clt)-OH exhibits good stability under proper storage conditions but may be sensitive to:

-

Strong acids: Prolonged exposure to strong acids can cause premature removal of the chlorotrityl group

-

Strong bases: Extended exposure to strong bases can lead to racemization or unwanted side reactions

-

Heat and light: Storage at elevated temperatures or exposure to light may cause degradation

For optimal stability, the compound should be stored in a cool, dry place, protected from light, and ideally under an inert atmosphere.

Comparison with Related Compounds

Comparison with Other Protected D-Tyrosine Derivatives

Table 2: Comparison of Fmoc-D-Tyr(Clt)-OH with Related Compounds

The choice between these derivatives depends on the specific requirements of the peptide synthesis project. Fmoc-D-Tyr(Clt)-OH offers advantages when selective side chain modification is desired, while Fmoc-D-Tyr(tBu)-OH may be preferred for standard Fmoc/tBu SPPS protocols where the tyrosine side chain remains protected throughout the synthesis.

Strategic Selection of Protection Schemes

The chlorotrityl (Clt) protecting group in Fmoc-D-Tyr(Clt)-OH offers unique advantages in certain synthesis strategies:

-

Selective removal: The Clt group can be selectively removed under mild acidic conditions while keeping other acid-labile protecting groups intact.

-

Orthogonal protection: When combined with other protecting groups that cleave under different conditions, the Clt group enables complex, multi-step synthesis strategies.

-

Derivatization potential: After selective deprotection, the tyrosine side chain can undergo various modifications, including phosphorylation, sulfonation, PEGylation, or conjugation with glycol building blocks or dyes.

These features make Fmoc-D-Tyr(Clt)-OH particularly valuable for complex peptide synthesis projects that require precise control over side chain modifications.

Future Research Directions

Emerging Applications

Research involving Fmoc-D-Tyr(Clt)-OH continues to evolve, with several promising directions:

-

Development of peptide-based therapeutics with enhanced stability and pharmacological properties

-

Creation of cyclic peptides with constrained conformations through selective side chain modifications

-

Design of peptidomimetics that incorporate D-tyrosine to improve biological activity and resistance to proteolytic degradation

-

Integration into bioconjugation strategies for attaching peptides to various biomolecules, nanoparticles, or surfaces

As peptide-based therapeutics gain increasing attention in pharmaceutical research, the demand for specialized building blocks like Fmoc-D-Tyr(Clt)-OH is likely to grow.

Technological Advancements

Ongoing advancements in synthetic methodology and analytical techniques continue to improve the production, characterization, and application of Fmoc-D-Tyr(Clt)-OH:

-

Development of more efficient and environmentally friendly synthesis methods

-

Improved analytical techniques for quality control and structure confirmation

-

Automation of peptide synthesis processes that maximize the advantages of protected amino acids like Fmoc-D-Tyr(Clt)-OH

These technological advancements will further enhance the utility of Fmoc-D-Tyr(Clt)-OH in peptide chemistry and related fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume